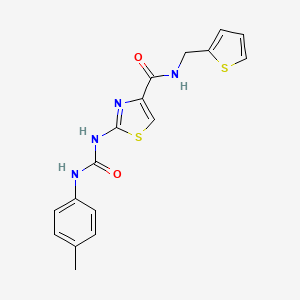
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide (TTA-A2) is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. TTA-A2 has been shown to have promising properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a closely related chemical entity, was synthesized through a reaction involving thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine. This compound's characterization utilized X-ray diffraction, spectroscopic techniques, and elemental analyses. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level corroborated the experimental geometrical parameters, and natural bond orbital (NBO) analysis provided insights into inter- and intramolecular bonding and charge transfer interactions. Its antimicrobial efficacy was demonstrated through the microdilution method against eight microorganisms, and molecular docking studies explored its potential binding to a lung cancer protein, indicating its relevance in both antimicrobial and anticancer research (Cakmak et al., 2022).
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For instance, a variety of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole counterparts were synthesized, with certain compounds showing significant antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests the potential of such compounds in developing new antimicrobial and antifungal agents (Sowmya et al., 2018).
Anticancer Potential
The synthesis of novel thiophene and thiazole derivatives has been pursued for their potential anticancer activity. Specifically, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and showed promising cytotoxicity against four cell lines. This was particularly true for derivatives containing a thiazolidinone ring or thiosemicarbazide moiety, indicating the therapeutic potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Thiazole-based pyridine derivatives have also been investigated for their corrosion inhibition capabilities, particularly on mild steel in acidic environments. Such compounds demonstrated both anodic and cathodic inhibition properties, with their efficiency linked to molecular parameters like electron density and ionisation potential. This research provides insights into the application of thiazole derivatives in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2016).
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRKVYIBUYZYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
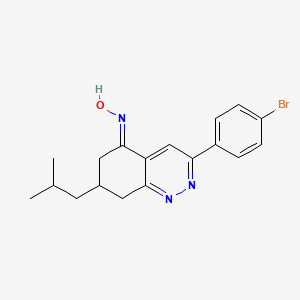
![2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2468956.png)
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)
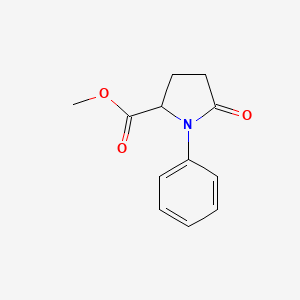

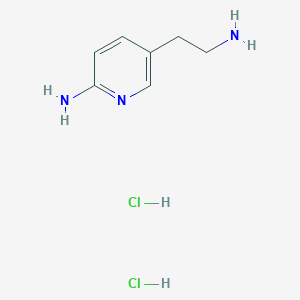
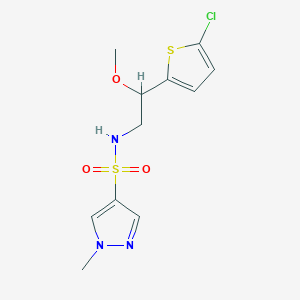
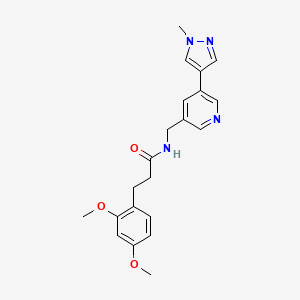
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
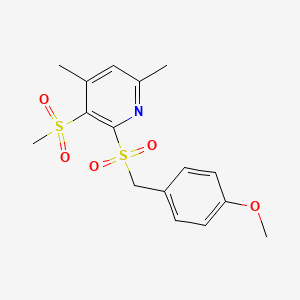
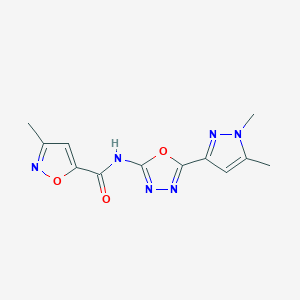
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)